molecular formula C8H16ClF2N B2772394 [4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride CAS No. 2230798-59-9

[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride

Cat. No.: B2772394
CAS No.: 2230798-59-9
M. Wt: 199.67
InChI Key: RHYWOXMFOWVQIG-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride is a valuable synthetic intermediate in medicinal chemistry and drug discovery, primarily utilized for the construction of bioactive molecules. Its core structural feature, the difluoromethylcyclohexyl moiety, is strategically incorporated to enhance key pharmacological properties of lead compounds. The difluoromethyl (CF2H) group is a fascinating functionality in drug design, known to improve metabolic stability and membrane permeability, which can lead to enhanced bioavailability . Furthermore, the CF2H group can act as a lipophilic hydrogen bond donor, making it a potential bioisostere for hydroxyl, amino, or thiol groups, thereby enabling nuanced interactions with target protein binding sites . This reagent is extensively employed as a key building block in pharmaceutical research programs, particularly in the development of central nervous system (CNS) agents and various receptor modulators . The rigid aliphatic cyclohexane ring provides conformational constraint, and the primary amine serves as a versatile handle for conjugation. Researchers commonly use this compound in the preparation of analogs for structure-activity relationship (SAR) studies to explore and optimize compound affinity and efficacy . Its application is also relevant in the discovery of novel neuroprotective therapies, as inhibitors of related enzymatic targets have shown promise in preclinical models of nerve injury and disease . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(difluoromethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h6-8H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYWOXMFOWVQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride typically involves the reaction of cyclohexylmethanamine with difluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexylmethanamines, oxides, and reduced amines .

Scientific Research Applications

[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. This makes it particularly valuable in specific research and industrial applications .

Biological Activity

[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride, with the molecular formula C8H15F2N·HCl and CAS number 2230798-59-9, is a compound of significant interest in medicinal chemistry and biological research. Its unique difluoromethyl group contributes to distinct biological activities, making it a valuable subject for investigation.

The synthesis of this compound typically involves the reaction of cyclohexylmethanamine with difluoromethylating agents. This process is conducted under controlled conditions using solvents and catalysts to achieve high yields and purity. The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of various receptors and enzymes, influencing numerous biological pathways. The exact mechanisms depend on the context of its use, but its potential as a therapeutic agent is noteworthy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives synthesized through multicomponent reactions have demonstrated significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Klebsiella planticola. These findings suggest that the compound may possess similar antimicrobial capabilities .

Anticancer Potential

Research into the anticancer properties of related compounds indicates that this compound could be explored as a potential anticancer agent. Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in vitro. For example, certain derivatives exhibited IC50 values as low as 0.0517 μM against A549 lung cancer cells, indicating strong anticancer activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives for their antibacterial activity against five strains of bacteria. The results indicated that some compounds achieved minimum inhibitory concentrations (MICs) below 10 μg/mL, demonstrating effective antimicrobial properties.
  • Antitumor Activity : In another investigation, derivatives were tested against multiple cancer cell lines (A549, HeLa, HepG-2). The results showed significant cytotoxic effects, with several compounds leading to apoptosis in cancer cells.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityOther Notable Effects
[4-(Difluoromethyl)cyclohexyl]methanamine HClModerateHighPotential enzyme modulation
[4-(Trifluoromethyl)cyclohexyl]methanamine HClLowModerateInteraction with different receptors
[4-(Chloromethyl)cyclohexyl]methanamine HClHighLowLimited therapeutic applications

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